1,4-Oxazepane hydrochloride 1,4-Oxazepane hydrochloride
Brand Name: Vulcanchem
CAS No.: 178312-62-4
VCID: VC21192921
InChI: InChI=1S/C5H11NO.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H
SMILES: C1CNCCOC1.Cl
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol

1,4-Oxazepane hydrochloride

CAS No.: 178312-62-4

Cat. No.: VC21192921

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61 g/mol

* For research use only. Not for human or veterinary use.

1,4-Oxazepane hydrochloride - 178312-62-4

Specification

CAS No. 178312-62-4
Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
IUPAC Name 1,4-oxazepane;hydrochloride
Standard InChI InChI=1S/C5H11NO.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H
Standard InChI Key LJRCWNIWOVZLKS-UHFFFAOYSA-N
SMILES C1CNCCOC1.Cl
Canonical SMILES C1CNCCOC1.Cl

Introduction

Chemical Identity and Structure

1,4-Oxazepane hydrochloride is characterized by a distinct molecular structure containing a seven-membered heterocyclic ring with strategically positioned nitrogen and oxygen atoms. The compound represents the hydrochloride salt form of homomorpholine (1,4-oxazepane), which significantly alters its physical properties and potential applications compared to the free base.

The molecular structure features a saturated seven-membered ring with one nitrogen atom at position 1 and one oxygen atom at position 4. The nitrogen atom is protonated in the hydrochloride salt form, which affects the compound's solubility profile and chemical reactivity. This structural arrangement contributes to its unique chemical behavior and potential utility in various chemical processes.

Physical and Chemical Properties

The physical and chemical properties of 1,4-Oxazepane hydrochloride are summarized in the following table:

PropertyValue
Chemical Name1,4-Oxazepane hydrochloride
Common SynonymsHomomorpholine hydrochloride
CAS Number178312-62-4
Molecular FormulaC5H11NO·HCl
Formula Weight137.61 g/mol
Melting Point158-164°C
MDL NumberMFCD02683070
Purity (Commercial)98%

The compound demonstrates properties consistent with its hydrochloride salt structure, including enhanced water solubility compared to its free base form .

Comparative Analysis with Related Compounds

Understanding 1,4-Oxazepane hydrochloride's properties requires examining its relationship with the parent compound (1,4-oxazepane) and structurally similar derivatives.

Comparison with 1,4-Oxazepane (Free Base)

The free base form of 1,4-oxazepane (homomorpholine) differs significantly from its hydrochloride salt in several key physical and chemical parameters:

Property1,4-Oxazepane (Free Base)1,4-Oxazepane Hydrochloride
CAS Number5638-60-8178312-62-4
Molecular FormulaC5H11NOC5H11NO·HCl
Molecular Weight101.15 g/mol137.61 g/mol
Melting Point174-175°C158-164°C
Density0.909±0.06 g/cm³ (Predicted)Not reported
Boiling Point66°C (at 12 Torr)Not reported
pKa10.01±0.20 (Predicted)Not reported
Storage Conditions2-8°CAmbient temperature

These differences highlight how salt formation alters fundamental chemical and physical properties, particularly those related to solubility, stability, and handling characteristics .

Synthesis and Preparation Methods

The synthesis of 1,4-Oxazepane hydrochloride typically follows a two-stage process: first, the preparation of the parent compound (1,4-oxazepane), followed by conversion to the hydrochloride salt through acid treatment.

Analytical Characterization Techniques

Proper characterization of 1,4-Oxazepane hydrochloride utilizes various analytical techniques to confirm its identity, purity, and structural features.

Spectroscopic Analysis

Spectroscopic methods play a crucial role in characterizing 1,4-Oxazepane hydrochloride:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the heterocyclic framework and confirms the presence of the seven-membered ring. Both ¹H-NMR and ¹³C-NMR spectroscopy are valuable for characterizing this compound.

Infrared (IR) Spectroscopy: Identifies key functional groups and confirms the presence of the N-H stretch characteristic of the protonated nitrogen in the hydrochloride salt.

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns characteristic of the oxazepane structure.

Crystallographic Analysis

X-ray crystallography provides definitive structural confirmation, including bond angles, bond lengths, and the three-dimensional arrangement of the seven-membered heterocyclic ring. This technique is particularly valuable for confirming the stereochemistry and conformation of the ring system.

Research Applications and Chemical Reactivity

1,4-Oxazepane hydrochloride demonstrates chemical reactivity consistent with its heterocyclic structure, making it relevant for various research applications.

Chemical Transformations

The compound can undergo several types of chemical reactions:

Nucleophilic Substitution: The nitrogen atom, even in the protonated state, can participate in substitution reactions under appropriate conditions once deprotonated.

Ring Modifications: The seven-membered ring structure can be modified to introduce additional functionality, providing access to more complex derivatives.

Reduction Reactions: The heterocyclic system can undergo reduction with appropriate reducing agents to yield modified ring systems.

Salt Form Interconversion: The hydrochloride salt can be converted back to the free base form through treatment with base, allowing for further derivatization of the nitrogen atom.

Research Context

Within the broader research landscape, 1,4-oxazepane derivatives have been explored for their potential applications. A patent (WO2012046882A1) describes various 1,4-oxazepane derivatives with monoamine reuptake inhibitory activity, highlighting the pharmaceutical interest in this class of compounds .

The patent specifically notes: "Provided is a compound having a monoamine reuptake inhibitory activity, which is represented by the formula (I) wherein ring A is an optionally substituted ring" . While this refers to derivatives rather than 1,4-Oxazepane hydrochloride itself, it demonstrates the research interest in the oxazepane scaffold.

Related Oxazepane Derivatives and Their Significance

The 1,4-oxazepane scaffold serves as the foundation for numerous derivatives with varied substitution patterns and functional groups, each designed to achieve specific chemical or biological properties.

Structural Derivatives

Several structurally related compounds have been reported in the scientific literature:

Chiral 1,4-oxazepane-5-carboxylic acids: These compounds represent more complex derivatives with additional functional groups. Their synthesis has been reported from polymer-supported homoserine precursors, highlighting advanced synthetic approaches to functionalized oxazepane systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator